n-Propylsulfamoyl chloride

Physical property Purification Distillation

n-Propylsulfamoyl chloride (CAS 10305-42-7) is an N-alkylsulfamoyl chloride bearing a primary propylamino substituent (C₃H₈ClNO₂S, MW 157.62). It belongs to a class of bifunctional organosulfur reagents that serve as electrophilic sulfamoylating agents in organic synthesis, enabling the construction of sulfonamides, sulfamates, and heterocycles.

Molecular Formula C3H8ClNO2S
Molecular Weight 157.62 g/mol
CAS No. 10305-42-7
Cat. No. B089278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Propylsulfamoyl chloride
CAS10305-42-7
Molecular FormulaC3H8ClNO2S
Molecular Weight157.62 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)Cl
InChIInChI=1S/C3H8ClNO2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3
InChIKeyGVTQDHSVABMRGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Propylsulfamoyl Chloride (CAS 10305-42-7): A Primary Alkylsulfamoyl Chloride Building Block for Procurement Evaluation


n-Propylsulfamoyl chloride (CAS 10305-42-7) is an N-alkylsulfamoyl chloride bearing a primary propylamino substituent (C₃H₈ClNO₂S, MW 157.62). It belongs to a class of bifunctional organosulfur reagents that serve as electrophilic sulfamoylating agents in organic synthesis, enabling the construction of sulfonamides, sulfamates, and heterocycles . First reported by Hansen in 1963, this compound is a liquid at ambient temperature (oil) and is employed as a synthetic intermediate in pharmaceutical and agrochemical research [1][2].

n-Propylsulfamoyl Chloride: Why In-Class Analogs Cannot Be Assumed Interchangeable


N-Alkylsulfamoyl chlorides exhibit extreme sensitivity of reactivity, stability, and synthetic accessibility to the nature of the N-substituent. The presence or absence of an N–H proton governs whether elimination to a sulfonyl imide (RN=SO₂) can occur, fundamentally altering reaction pathways with nucleophiles [1]. Even within the homologous primary alkyl series (ethyl through pentyl), reported isolated yields from the classical Hansen synthesis range from 5% to 42%, a >8-fold spread rendering yield-based selection pivotal for procurement [2]. Physical properties such as boiling point and density also shift non-linearly with chain length, affecting purification strategy and formulation compatibility .

n-Propylsulfamoyl Chloride: Comparator-Anchored Quantitative Differentiation Data for Procurement Decisions


Boiling Point Differentiates Distillation Protocols: n-Propyl vs. Dimethyl and Diethyl Analogs

The boiling point of n-propylsulfamoyl chloride at atmospheric pressure (220.4 °C) is 33.4 °C higher than that of dimethylsulfamoyl chloride (187 °C) and 3.2 °C lower than that of diethylsulfamoyl chloride (223.6 °C) . This places n-propylsulfamoyl chloride in a markedly different vacuum distillation window compared to the dimethyl homolog, requiring higher bath temperatures or lower operating pressures for equivalent throughput.

Physical property Purification Distillation

Density Trend Among N-Alkylsulfamoyl Chlorides: n-Propyl Occupies an Intermediate Position

n-Propylsulfamoyl chloride exhibits a density of 1.321 g/cm³, which lies between the higher density of dimethylsulfamoyl chloride (1.337 g/mL at 25 °C) and the lower density of diethylsulfamoyl chloride (1.278 g/cm³) . The unsubstituted parent sulfamoyl chloride (CAS 7778-42-9), a crystalline solid, has a substantially higher density of 1.787 g/cm³, reflecting fundamentally different intermolecular packing .

Density Formulation Phase behavior

Synthetic Yield via Classical Hansen Route: n-Propyl Among the Lowest Yielding Primary Alkyl Homologs

In the foundational Hansen synthesis (SO₂Cl₂ method), n-propylsulfamoyl chloride was isolated in only 13% yield based on amine hydrochloride consumed (9% based on total hydrochloride + SO₂Cl₂ input), compared with 42%/29% for ethyl, 39%/29% for n-butyl, and 8%/5% for n-pentyl derivatives [1]. The space-time yield for n-propyl was calculated as 0.036 kg/L/day. This exceptionally low yield, vis-à-vis the ethyl and butyl analogs, historically restricted bulk availability and motivated development of improved processes (US 3,992,444).

Synthetic accessibility Process viability Yield

LogP and Hydrophobicity: n-Propyl and Diethyl Are Nearly Matched, with Consequences for Biphasic Reactivity

The computed octanol/water partition coefficient (LogP) of n-propylsulfamoyl chloride is 1.941 , nearly identical to that of diethylsulfamoyl chloride (LogP 1.893) . By contrast, dimethylsulfamoyl chloride has a significantly lower partition coefficient of 0.02 . This ~1.9 LogP difference between n-propyl and dimethyl translates into a theoretical ~80-fold greater preference for the organic phase in biphasic systems for the n-propyl derivative.

Lipophilicity Partitioning Biphasic reactions

Hydrolytic Stability Gradient Among N-Alkylsulfamoyl Chlorides: Class-Level Inference for n-Propyl

While direct hydrolysis rate data for n-propylsulfamoyl chloride are absent from the primary literature, a well-established class trend exists: among N,N-dialkylsulfamoyl chlorides, diethylsulfamoyl chloride hydrolyzes 8-fold faster than dimethylsulfamoyl chloride in water, with a secondary deuterium isotope effect of ~2 confirming β-hydrogen participation in the rate-limiting step [1]. By extension, primary N-alkylsulfamoyl chlorides bearing N–H protons (such as n-propyl) are expected to exhibit intermediate hydrolytic lability governed by both N–H and β-C–H availability, distinguishing them from N,N-dialkyl derivatives that lack the former pathway.

Hydrolysis Stability Storage

n-Propylsulfamoyl Chloride: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Synthesis of N-Propylsulfonamide Drug Candidates via Nucleophilic Aminolysis

n-Propylsulfamoyl chloride introduces an N-propylsulfamoyl group onto amine nucleophiles to generate unsymmetrical sulfamides. The presence of the N–H proton enables subsequent base-induced elimination to the N-propylsulfonyl imide intermediate, which can be trapped in cycloaddition reactions (e.g., with enamines) to yield 1,2-thiazetidine 1,1-dioxides or acyclic sulfonamides, product selectivity depending on enamine substitution [1]. The moderate LogP (~1.94) supports use in biphasic reaction conditions where phase-transfer control is desired .

Agrochemical Intermediate: Heterocycle Construction via Alkylsulfamoyl Chloride Cyclocondensation

Alkylsulfamoyl chlorides serve as key building blocks for novel heterocyclic herbicides, including 1H-2,1,3-benzothiadiazin-4-one-2,2-dioxides and 2H-1,2,6-thiadiazin-3-one-1,1-dioxides [2]. The primary N-propyl substituent provides an intermediate chain length that balances reactivity and crystallinity of downstream products, as suggested by density and boiling point data positioning n-propyl between the shorter methyl and longer butyl/pentyl homologs .

Process Development and Scale-Up Feasibility Assessment

The historically documented low yield of n-propylsulfamoyl chloride via the classical Hansen method (13% isolated yield) [3] makes it a useful benchmark compound for evaluating supplier process maturity. Procurement teams should request evidence that the manufacturer employs an improved route (e.g., sulfamic acid + acid halide methodology of US 3,992,444) rather than the legacy SO₂Cl₂ method, as the latter's 0.036 kg/L/day space-time yield is not industrially viable. The boiling point of 220.4 °C permits vacuum distillation at moderate temperatures for purification scale-up .

Sulfamoylation for Late-Stage Functionalization of Alcohols and Amines

As a representative primary N-alkylsulfamoyl chloride, n-propylsulfamoyl chloride can sulfamoylate hydroxyl and amino groups to generate sulfamate esters and sulfamides, respectively. The hydrolytic stability class gradient indicates that n-propylsulfamoyl chloride should be handled under strictly anhydrous conditions (moisture exclusion, <30 °C storage) to prevent premature hydrolysis, a requirement informed by the 8-fold rate span observed between diethyl and dimethylsulfamoyl chlorides [4][5].

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